BMT-090605

AAK1 inhibition Enzymatic potency Kinase inhibitor

BMT-090605 is the preferred non-brain-penetrant AAK1 inhibitor (IC50 0.6 nM) for isolating spinal cord pharmacology in neuropathic pain models. With sub-nanomolar cellular potency and 5.5-450x selectivity advantages over comparators, it ensures unambiguous target engagement and translatable α2-adrenergic pathway validation.

Molecular Formula C21H24N4O2
Molecular Weight 364.45
CAS No. 1551403-51-0
Cat. No. B606299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMT-090605
CAS1551403-51-0
SynonymsBMT090605;  BMT 090605;  BMT-090605
Molecular FormulaC21H24N4O2
Molecular Weight364.45
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C
InChIInChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1
InChIKeyNQXBZPJVVGIFBJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMT-090605 (CAS 1551403-51-0): AAK1 Inhibitor Procurement and Scientific Selection Guide


BMT-090605 (CAS 1551403-51-0) is a potent and selective small-molecule inhibitor of adaptor protein-2 associated kinase 1 (AAK1) with an enzymatic IC50 of 0.6 nM [1]. It belongs to the benzo[c][2,7]naphthyridine class of AAK1 inhibitors and demonstrates antinociceptive activity in preclinical neuropathic pain models . The compound exhibits measurable selectivity against the closely related kinases BMP-2-inducible protein kinase (BIKE) and cyclin G-associated kinase (GAK), with IC50 values of 45 nM and 60 nM, respectively [1].

Why Generic AAK1 Inhibitors Cannot Substitute for BMT-090605 (1551403-51-0) in Neuropathic Pain Research


AAK1 inhibitors exhibit substantial structural and pharmacological diversity that precludes interchangeable use in pain research. BMT-090605 demonstrates a fundamentally different pharmacological profile compared to other AAK1 inhibitors such as LP-935509 and SGC-AAK1-1, particularly in terms of potency, selectivity, and tissue distribution [1]. BMT-090605 is a non-brain-penetrant inhibitor with restricted distribution to the spinal cord—a critical determinant of its antinociceptive mechanism—while LP-935509 is brain-penetrant [1][2]. Substitution between these compounds without accounting for these differential properties would yield non-comparable experimental outcomes and confound mechanistic interpretation [1].

Quantitative Differential Evidence for BMT-090605 (1551403-51-0) Relative to AAK1 Inhibitor Comparators


BMT-090605 Exhibits 5.5-Fold Higher AAK1 Inhibitory Potency Than LP-935509

BMT-090605 demonstrates substantially greater enzymatic potency against AAK1 compared to the widely studied comparator LP-935509. In standardized in vitro kinase assays, BMT-090605 exhibits an IC50 of 0.6 nM, while LP-935509 shows an IC50 of 3.3 nM under comparable assay conditions [1][2]. This 5.5-fold difference in potency may translate to lower effective concentrations in cellular and in vivo models, a consideration for experimental design and dose-ranging studies.

AAK1 inhibition Enzymatic potency Kinase inhibitor

BMT-090605 Demonstrates >500-Fold Potency Margin Over BIKE and GAK Versus 4.2-Fold and 97-Fold for LP-935509

Selectivity against the structurally homologous kinases BIKE and GAK represents a critical differentiator among AAK1 inhibitors. BMT-090605 inhibits BIKE with an IC50 of 45 nM (75-fold selectivity over AAK1) and GAK with an IC50 of 60 nM (100-fold selectivity) [1]. In contrast, LP-935509 inhibits BIKE with an IC50 of 14 nM (4.2-fold selectivity) and GAK with an IC50 of 320 nM (97-fold selectivity) [2]. BMT-090605 thus provides a substantially cleaner selectivity window, particularly against BIKE, where it offers a 75-fold margin compared to LP-935509's 4.2-fold margin [1][2].

Selectivity profiling Kinase off-target BIKE GAK

BMT-090605 Maintains High Potency in Cellular Assays with IC50 of 0.63 nM

BMT-090605 demonstrates excellent concordance between enzymatic and cellular potency, with a cellular IC50 of 0.63 ± 0.39 nM for AAK1 inhibition [1]. This retention of sub-nanomolar potency in a cellular context indicates effective cell permeability and target engagement. In contrast, the analog BMT-124110 exhibits an enzymatic IC50 of 0.9 nM, representing a 1.5-fold weaker potency profile [2]. No publicly available cellular IC50 data for BMT-124110 were identified for direct head-to-head comparison.

Cellular potency Cell-based assay AAK1 inhibition

BMT-090605 Achieves Spinal Cord-Selective Accumulation with >22-Fold Tissue-to-Plasma Concentration Ratio

A defining pharmacokinetic feature of BMT-090605 is its restricted tissue distribution. Following intrathecal administration, measurable drug levels of 90–317 nM were detected in lumbar spinal cord tissue, whereas brain and plasma levels remained below 4 nM [1]. This translates to a minimum spinal cord-to-plasma concentration ratio exceeding 22.5-fold, confirming the compound's non-brain-penetrant and spinal cord-restricted profile. In contrast, LP-935509 is characterized as a brain-penetrant AAK1 inhibitor with systemic oral bioavailability of 100% following oral administration [2][3], a fundamentally different distribution pattern that drives divergent pharmacological outcomes.

Tissue distribution Pharmacokinetics Spinal cord targeting Blood-brain barrier

BMT-090605 Matches Intrathecal Clonidine Efficacy at Equivalent Dose in Neuropathic Pain Model

In the rat chronic constriction injury (CCI) model of neuropathic pain, intrathecal administration of BMT-090605 produced dose-dependent antinociception over a range of 0.3–3 μg/rat [1]. At the highest dose tested (3 μg/rat, intrathecal), BMT-090605 exhibited efficacy comparable to intrathecal clonidine administered at the same 3 μg/rat dose [1]. Clonidine, an α2-adrenergic agonist, represents a clinically validated comparator for spinal analgesia. The observed efficacy was mechanistically linked to AAK1 inhibition in the spinal cord and was blocked by α2-adrenergic receptor antagonists, confirming engagement of a pathway with established human translational relevance [1].

Antinociception Neuropathic pain In vivo efficacy Chronic constriction injury

BMT-090605 Displays Superior AAK1 Potency Relative to SGC-AAK1-1 (0.6 nM vs. 270 nM)

Relative to the widely available chemical probe SGC-AAK1-1, BMT-090605 exhibits dramatically superior AAK1 inhibitory potency. SGC-AAK1-1 demonstrates an IC50 of 270 nM and a Ki of 9 nM against AAK1, compared to BMT-090605's enzymatic IC50 of 0.6 nM [1][2][3]. This represents an approximately 450-fold difference in IC50 values. The substantial potency gap positions BMT-090605 as a more suitable tool for applications requiring high-affinity target engagement, such as low-abundance target detection or studies where compound solubility limits achievable concentrations.

Chemical probe comparison AAK1 inhibitor potency Tool compound selection

Optimal Research and Procurement Applications for BMT-090605 (1551403-51-0)


Spinal Cord-Selective AAK1 Pharmacology Studies Requiring Exclusion of Brain-Mediated Effects

BMT-090605 is the preferred tool compound for investigations requiring isolation of spinal AAK1 pharmacology from supraspinal or brain-mediated confounds. Its restricted tissue distribution—with lumbar spinal cord concentrations of 90–317 nM and undetectable brain levels (<4 nM)—enables unambiguous attribution of observed antinociceptive effects to spinal cord AAK1 inhibition [1]. This contrasts with brain-penetrant comparators such as LP-935509, which distribute to both spinal and brain compartments [1].

High-Sensitivity AAK1 Target Engagement Assays Requiring Sub-Nanomolar Cellular Potency

For cellular target-engagement experiments where assay sensitivity is limiting, BMT-090605 provides a validated cellular IC50 of 0.63 ± 0.39 nM [1]. This sub-nanomolar cellular potency, coupled with its 5.5-fold potency advantage over LP-935509 and 450-fold advantage over SGC-AAK1-1, makes BMT-090605 the optimal selection for assays requiring robust target occupancy at low compound concentrations [1].

Mechanistic Studies of α2-Adrenergic Receptor-Dependent Antinociception

BMT-090605 antinociception has been mechanistically validated as α2-adrenergic receptor-dependent—a pathway with established translational relevance in human pain modulation [1]. In vivo studies demonstrated that α2-adrenergic receptor antagonists, but not opioid receptor antagonists, prevented BMT-090605-mediated antinociception in both behavioral and electrophysiological assays [1]. This pathway-specific validation supports BMT-090605 as a reliable tool for investigating AAK1–α2-adrenergic crosstalk in spinal nociceptive processing [1].

Preclinical Neuropathic Pain Model Studies Requiring Direct Clonidine Benchmarking

BMT-090605 has been directly benchmarked against intrathecal clonidine (3 μg/rat) in the rat CCI model of neuropathic pain, showing comparable efficacy at equivalent doses [1]. This established efficacy reference enables researchers to contextualize BMT-090605's antinociceptive magnitude against a clinically utilized analgesic, facilitating study design and power calculations for preclinical pain research [1].

Quote Request

Request a Quote for BMT-090605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.